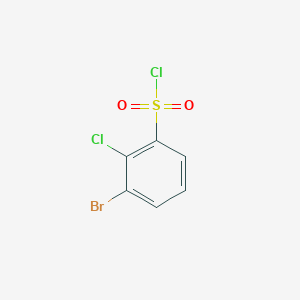

3-Bromo-2-chlorobenzenesulfonyl chloride

描述

Significance and Research Context of Halogenated Benzenesulfonyl Chlorides

Halogenated benzenesulfonyl chlorides are a cornerstone of synthetic chemistry due to their role as versatile electrophiles. fiveable.me The sulfonyl chloride functional group is highly reactive, enabling the facile introduction of a sulfonyl bridge into target molecules. This reactivity is driven by the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, making the sulfur atom highly electrophilic and the chloride a good leaving group. fiveable.me

In medicinal chemistry, these compounds are frequently employed to synthesize sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and antihypertensive properties. fiveable.menih.gov The sulfonamide linkage is a key structural motif in numerous pharmaceutical drugs. nih.gov Halogen atoms on the benzene (B151609) ring serve multiple purposes: they can modulate the electronic properties and reactivity of the sulfonyl chloride group, influence the biological activity and pharmacokinetic properties of the final product, and provide synthetic handles for further chemical transformations, such as cross-coupling reactions. For instance, compounds like 2,4,5-trichlorobenzenesulfonyl chloride have been used in the synthesis of ligands for the human glucocorticoid receptor (hGR). sigmaaldrich.cn

The general structure and key properties of benzenesulfonyl chlorides are well-established. They possess a tetrahedral sulfur center bonded to two oxygen atoms, a phenyl group, and a chlorine atom. wikipedia.org The stability of sulfonyl halides typically follows the order: fluorides > chlorides > bromides > iodides, making the chlorides a practical balance of reactivity and stability for common synthetic applications. wikipedia.org

Overview of Structural Features Influencing Reactivity in Di-ortho-substituted Systems

The reactivity of benzenesulfonyl chlorides is significantly influenced by the nature and position of substituents on the aromatic ring. In di-ortho-substituted systems, such as those analogous to 3-bromo-2-chlorobenzenesulfonyl chloride (where the 2-chloro substituent is ortho to the sulfonyl chloride group), steric hindrance plays a crucial role.

Substituents at the ortho position can physically impede the approach of a nucleophile to the electrophilic sulfur atom. This steric hindrance can decrease the rate of reaction compared to meta- or para-substituted isomers. Research on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has shown that an ortho-nitro substituent can prevent certain reaction pathways, such as the formation of disulfones, due to this steric effect. scholaris.ca This principle suggests that the 2-chloro group in this compound would similarly hinder incoming nucleophiles, potentially requiring more forcing reaction conditions to achieve substitution compared to a less crowded analogue like 3-bromobenzenesulfonyl chloride.

Historical Development of Related Sulfonyl Chloride Chemistry in Academic Research

The chemistry of sulfonyl chlorides is deeply rooted in the history of medicinal chemistry. A landmark moment was the discovery of the antibacterial properties of sulfonamides in the 1930s by Domagk, Mietzsch, and Klarer, which began with the development of Prontosil. nih.gov This discovery established the sulfonamide group as a critical pharmacophore and catalyzed extensive research into the synthesis and application of its precursor, the sulfonyl chloride.

Historically, the synthesis of sulfonyl chlorides has been dominated by several key methods. One of the most common industrial processes is the chlorosulfonation of an arene using chlorosulfuric acid. wikipedia.orggoogle.com This reaction proceeds through an electrophilic aromatic substitution mechanism. Another prevalent method involves the chlorination of sulfonic acids or their salts using reagents like thionyl chloride, phosphorus oxychloride, or phosphorus pentachloride. wikipedia.orgresearchgate.net More recent developments have focused on milder and more chemoselective methods. For example, protocols have been developed for the oxidative chlorination of sulfur-containing compounds like thiols and disulfides. researchgate.net Additionally, methods for converting primary sulfonamides back into sulfonyl chlorides under mild conditions have been reported, allowing for late-stage functionalization of complex molecules, a significant advance in drug discovery and development. nih.gov These evolving synthetic strategies underscore the enduring importance of sulfonyl chlorides as powerful electrophiles in organic synthesis. nih.gov

Physicochemical Properties of Selected Halogenated Benzenesulfonyl Chlorides

The following table summarizes key physicochemical properties for this compound and related compounds, illustrating the impact of substitution on molecular characteristics.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | N/A | C6H3BrCl2O2S | 289.96 | N/A |

| 4-Bromo-2-chlorobenzenesulfonyl chloride | 351003-52-6 | C6H3BrCl2O2S | 289.96 | 76-81 sigmaaldrich.com |

| 3-Bromobenzenesulfonyl chloride | 2905-24-0 | C6H4BrClO2S | 255.52 | N/A |

| 3-Chlorobenzenesulfonyl chloride | 2888-06-4 | C6H4Cl2O2S | 211.07 | N/A |

| Benzenesulfonyl chloride | 98-09-9 | C6H5ClO2S | 176.62 | 14.5 |

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAWTPBJEYZNLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100191-17-1 | |

| Record name | 3-bromo-2-chlorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 2 Chlorobenzenesulfonyl Chloride

Strategies for Regioselective Introduction of the Sulfonyl Chloride Moiety

The key challenge in synthesizing 3-bromo-2-chlorobenzenesulfonyl chloride is achieving the specific 1,2,3-substitution pattern of the chloro, bromo, and sulfonyl chloride groups. The choice of starting material and reaction pathway is critical for directing the functional groups to their intended positions.

A direct approach to synthesizing arylsulfonyl chlorides is the electrophilic aromatic substitution reaction on a suitable precursor using a sulfonating agent. For this compound, the logical precursor would be 1-bromo-2-chlorobenzene. The typical reagent for this transformation is chlorosulfonic acid (ClSO₃H). pageplace.deresearchgate.net

However, the directing effects of the existing halogen substituents on the aromatic ring complicate this strategy. Both bromine and chlorine are ortho-, para-directing groups. In 1-bromo-2-chlorobenzene, the positions ortho and para to the chlorine atom are C3/C5 and C6, while the positions ortho and para to the bromine atom are C3 and C6. This leads to a complex mixture of isomers upon electrophilic substitution, with the sulfonyl chloride group potentially adding at positions C3, C4, C5, or C6. The formation of the desired this compound isomer via this method is therefore challenging and generally results in low yields and significant purification difficulties due to the production of multiple regioisomers. Industrial processes often employ an excess of chlorosulfonic acid to drive the reaction to completion. globalspec.comgoogle.com

A more regioselective and widely utilized method for preparing arylsulfonyl chlorides is the Sandmeyer-type reaction, which starts from an appropriately substituted aniline (B41778). durham.ac.uk This pathway involves the diazotization of an aromatic amine, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. For the synthesis of this compound, the required starting material is 3-bromo-2-chloroaniline (B183718). chemicalbook.comsigmaaldrich.comnih.gov

The process begins with the conversion of the amino group of 3-bromo-2-chloroaniline into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (typically 0-5 °C). google.com The resulting diazonium salt is then introduced to a solution containing sulfur dioxide and a copper(I) chloride catalyst. durham.ac.ukrsc.org This sequence ensures that the sulfonyl chloride group is introduced precisely at the position formerly occupied by the amino group, providing excellent regiocontrol and avoiding the formation of isomeric byproducts that plague direct sulfonylation methods.

The Sandmeyer reaction for the synthesis of arylsulfonyl chlorides is understood to proceed through a radical-nucleophilic aromatic substitution (SᵣNAr) mechanism. wikipedia.orgbyjus.com The key steps are as follows:

Single Electron Transfer (SET): The reaction is initiated by a single electron transfer from the copper(I) catalyst (e.g., CuCl) to the diazonium salt. durham.ac.ukwikipedia.orgacs.org

Dediazoniation: This electron transfer leads to the formation of an unstable diazo radical, which rapidly decomposes by releasing a molecule of nitrogen gas (N₂), a thermodynamically favorable process. This step generates an aryl radical. durham.ac.ukbyjus.com

Sulfonyl Radical Formation: The highly reactive aryl radical then attacks a molecule of sulfur dioxide (SO₂), forming an arylsulfonyl radical. durham.ac.ukacs.org

Product Formation and Catalyst Regeneration: The arylsulfonyl radical reacts with a copper(II) species (formed in the initial SET step), abstracting a chlorine atom to yield the final this compound product. This step also regenerates the copper(I) catalyst, allowing it to participate in another cycle. durham.ac.ukwikipedia.org

The detection of biaryl byproducts in Sandmeyer reactions supports the proposed radical mechanism. wikipedia.org

The classical Sandmeyer reaction relies on stoichiometric or catalytic amounts of copper(I) salts, such as copper(I) chloride or copper(I) bromide. wikipedia.orgbohrium.com In the chlorosulfonylation reaction first reported by Meerwein, copper(II) chloride (CuCl₂) is often used, with the understanding that it is reduced in situ by sulfur dioxide to the active copper(I) species. durham.ac.ukacs.org

Recent advancements have focused on developing more efficient and environmentally benign catalytic systems. These include alternative transition metal salts and the application of photocatalysis. nih.gov Visible-light photocatalysis offers a sustainable alternative to the traditional Meerwein chlorosulfonylation. acs.orgnih.gov In these systems, a photocatalyst, such as a ruthenium complex (e.g., [Ru(bpy)₃]Cl₂) or a heterogeneous catalyst like potassium poly(heptazine imide) (K-PHI), absorbs light and initiates a single electron transfer to the diazonium salt, generating the aryl radical without the need for copper. nih.govnih.govresearchgate.net These methods often proceed under mild conditions (room temperature) and can exhibit high tolerance for various functional groups. acs.orgnih.gov

Another potential synthetic avenue begins with 3-bromo-2-chlorobenzoic acid. bldpharm.comnih.govsigmaaldrich.com A direct conversion of the carboxylic acid group to a sulfonyl chloride group is not a standard transformation. However, the carboxylic acid can serve as a precursor that is converted to other functional groups, which then lead to the target compound.

One plausible, albeit multi-step, route involves the conversion of the carboxylic acid to the corresponding aniline (3-bromo-2-chloroaniline) via reactions such as the Curtius, Hofmann, or Schmidt rearrangements. Once the aniline is formed, the synthetic sequence can proceed through the highly regioselective diazotization-chlorosulfonation pathway described previously (Section 2.1.2).

Alternatively, direct chlorosulfonation of 3-bromo-2-chlorobenzoic acid can be performed using chlorosulfonic acid. However, this reaction introduces a chlorosulfonyl group onto the aromatic ring rather than replacing the carboxylic acid. The reaction typically yields 3-bromo-2-chloro-5-(chlorosulfonyl)benzoic acid, a different compound where the sulfonyl chloride group has been added at the position para to the chlorine and meta to the bromine and carboxyl groups.

Diazotization-Chlorosulfonation Pathways

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound, particularly for the diazotization-chlorosulfonation pathway.

Key parameters for optimization include:

Temperature: The diazotization step must be conducted at low temperatures, typically between -5 °C and 5 °C, to prevent the premature decomposition of the unstable diazonium salt. rsc.orgacs.org The subsequent chlorosulfonylation step is also often performed at or below room temperature.

Solvent: Acetonitrile is a common solvent for modern photocatalytic versions of this reaction because it effectively dissolves the diazonium salt, sulfur dioxide source, and the final sulfonyl chloride product, creating a homogeneous reaction mixture. nih.gov For the classical Meerwein reaction, glacial acetic acid is often used to dissolve a concentrated solution of sulfur dioxide. acs.org

Reagents: The choice of diazotizing agent (e.g., NaNO₂ vs. tBuONO) and the source of sulfur dioxide (gaseous SO₂ vs. a solid surrogate like DABSO) can impact the reaction's efficiency and handling. durham.ac.ukresearchgate.net The concentration of the acid used for diazotization is also a critical factor. rsc.org

Catalyst Loading: In copper-catalyzed reactions, using catalytic amounts (e.g., 10 mol%) is typical. rsc.org Optimization involves finding the lowest possible catalyst loading that maintains a high reaction rate and yield to minimize cost and metal contamination in the final product.

Table of Compounds

Solvent Effects in Chlorosulfonation Reactions

While chlorosulfonation can be performed neat, using an excess of chlorosulfonic acid as the solvent, inert solvents can be employed to moderate the reaction. globalspec.com The choice of solvent can influence the reaction rate, yield, and the formation of byproducts, such as sulfones.

For highly reactive aromatic substrates, solvents like chloroform, dichloromethane, or 1,2-dichloroethane (B1671644) are often used to temper the reactivity of chlorosulfonic acid and prevent side reactions like disulfonation. globalspec.com In the case of deactivated substrates, such as 2-bromo-1-chlorobenzene, the reaction is typically conducted without a solvent to ensure a sufficient reaction rate.

The polarity of the solvent can affect the stability of the reaction intermediates. Aromatic sulfonation proceeds through a positively charged intermediate (an arenium ion or sigma complex). Solvents that can stabilize this charged intermediate may facilitate the reaction. However, many potential solvents are not inert to the highly reactive nature of chlorosulfonic acid. Therefore, for less reactive substrates, the use of excess chlorosulfonic acid is the standard and most effective method.

Table 1: General Solvent Effects in Aromatic Chlorosulfonation

| Solvent Type | Typical Examples | General Effect on Reaction |

|---|---|---|

| No Solvent (Neat) | Excess Chlorosulfonic Acid | Favored for deactivated or moderately reactive substrates to ensure a sufficient reaction rate. |

| Halogenated Alkanes | Dichloromethane, Chloroform | Used to moderate reactivity for highly reactive substrates, helping to control the reaction and prevent side products. globalspec.com |

| Nitroalkanes | Nitromethane | Can serve as a solvent, but may also form complexes with the sulfonating agent, influencing reactivity. researchgate.net |

Note: This table represents general trends in aromatic chlorosulfonation, as specific data for this compound synthesis is not available.

Temperature and Stoichiometric Considerations

Temperature and the molar ratio of reactants are critical parameters in the synthesis of aryl sulfonyl chlorides. These factors directly impact the reaction rate, product yield, and purity.

Temperature: The rate of chlorosulfonation is highly dependent on the reaction temperature. For deactivated substrates, elevated temperatures are often necessary to achieve a reasonable reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts, most notably diaryl sulfones. The formation of sulfones is a common side reaction in sulfonation, where the initially formed sulfonyl chloride or sulfonic acid reacts with another molecule of the aromatic starting material. Careful control of the reaction temperature is therefore essential to maximize the yield of the desired sulfonyl chloride while minimizing sulfone formation. The optimal temperature range is typically determined empirically for each specific substrate.

Stoichiometry: For the direct conversion of an aromatic compound to its corresponding sulfonyl chloride, a stoichiometric excess of chlorosulfonic acid is required. Theoretically, two moles of chlorosulfonic acid are needed per mole of the aromatic substrate. The first mole acts as the sulfonating agent to form the sulfonic acid, and the second mole converts the sulfonic acid into the sulfonyl chloride.

ArH + ClSO₃H → ArSO₃H + HCl ArSO₃H + ClSO₃H ⇌ ArSO₂Cl + H₂SO₄

In practice, a larger excess of chlorosulfonic acid (often 3 to 5 equivalents or more) is used. nih.gov This excess serves to drive the equilibrium of the second step towards the product side, ensuring a high conversion to the sulfonyl chloride. It also helps to maintain a fluid reaction mixture, especially if the product is a solid. The use of a significant excess of the reagent is a standard procedure for the chlorosulfonation of deactivated aromatic compounds. google.com

Table 2: Influence of Temperature and Stoichiometry on Chlorosulfonation

| Parameter | General Effect | Considerations for Optimization |

|---|---|---|

| Temperature | Increasing temperature generally increases the reaction rate. | Must be carefully controlled to avoid decomposition and minimize the formation of diaryl sulfone byproducts. nih.gov |

| Stoichiometry (Molar Ratio of ClSO₃H to Substrate) | A significant excess of chlorosulfonic acid (≥ 3 equivalents) is typically used. | Ensures high conversion to the sulfonyl chloride product and drives the reaction equilibrium forward. nih.gov |

Note: This table outlines general principles for aromatic chlorosulfonation reactions, as specific quantitative data for the synthesis of this compound is not available in the reviewed literature.

Advanced Chemical Reactivity and Transformation Pathways of 3 Bromo 2 Chlorobenzenesulfonyl Chloride

Aromatic Substitution Reactions on the Benzene (B151609) Ring Scaffold

The benzene ring of 3-bromo-2-chlorobenzenesulfonyl chloride is considered electron-deficient, or "deactivated," towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing substituents. Nonetheless, under appropriate conditions, the ring can undergo substitution, and the position of the incoming electrophile is dictated by the cumulative directing effects of the existing groups. msu.edu

In an electrophilic aromatic substitution reaction, an electrophile attacks the electron-rich π system of the benzene ring, replacing a hydrogen atom. libretexts.org The regiochemical outcome is governed by the electronic properties of the substituents already present on the ring.

Individual Directing Effects :

-SO₂Cl group : The sulfonyl chloride group is a powerful electron-withdrawing group through both inductive and resonance effects. It strongly deactivates the ring and is a meta-director. libretexts.org

-Cl and -Br groups : Halogens are in a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because their lone pairs of electrons can be donated via resonance to stabilize the positively charged intermediate (the arenium ion or sigma complex) formed during the attack at these positions. libretexts.orgyoutube.com

Combined Directing Effects : The three available positions for an incoming electrophile (E⁺) on the this compound ring are C4, C5, and C6.

Attack at C4 : This position is para to the chloro group (favorable) and meta to the bromo and sulfonyl chloride groups.

Attack at C5 : This position is ortho to the bromo group (favorable) and meta to the chloro and sulfonyl chloride groups.

Attack at C6 : This position is ortho to the chloro group (favorable) but is severely sterically hindered by being situated between the chloro and the bulky sulfonyl chloride groups.

Considering these factors, electrophilic attack is strongly disfavored at the C6 position due to steric hindrance. The substitution is therefore directed primarily to the C4 and C5 positions. The final product distribution between these two isomers would depend on the specific electrophile and reaction conditions, but both are electronically favored over the C6 position. libretexts.org

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Preference | Influence on Position C4 | Influence on Position C5 | Influence on Position C6 |

| -SO₂Cl (at C1) | Strongly Deactivating | meta | Neutral | Favorable (meta) | Unfavorable (ortho) |

| -Cl (at C2) | Deactivating | ortho, para | Favorable (para) | Neutral (meta) | Favorable (ortho) |

| -Br (at C3) | Deactivating | ortho, para | Neutral (meta) | Favorable (ortho) | Neutral (meta) |

| Overall | Likely | Likely | Unlikely (Steric Hindrance) |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by potent electron-withdrawing groups. wikipedia.orgchemistrysteps.com In the case of this compound, the sulfonyl chloride (-SO₂Cl) moiety serves as a powerful activating group. This group strongly polarizes the benzene ring, facilitating attack by nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination sequence. pressbooks.pub First, a nucleophile attacks the carbon atom bearing a leaving group (a halogen in this instance), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge of this intermediate is delocalized onto the electron-withdrawing sulfonyl chloride group, which provides significant stabilization. The presence of the sulfonyl chloride group, particularly its placement relative to the halogens, is crucial for the reaction to occur. wikipedia.orgmasterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

For this compound, the sulfonyl chloride group at position 1 activates the ortho (position 2) and para (position 4) positions towards nucleophilic attack. However, substitution will occur at the positions bearing the halogen leaving groups. The relative reactivity of the C-Cl versus C-Br bond in SNAr can be influenced by two opposing factors: the C-F bond is the strongest and C-I is the weakest, but fluorine is the most electronegative halogen, making the carbon it is attached to highly electrophilic. Generally, the rate of reaction is influenced by the ability of the halogen to stabilize the intermediate and its facility as a leaving group.

Metal-Catalyzed Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring of this compound allows for selective functionalization through metal-catalyzed cross-coupling reactions. The differing bond strengths of C-Br and C-Cl result in distinct reactivities, enabling chemoselective transformations where one halogen reacts preferentially.

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide or triflate. nih.govyoutube.com In polyhalogenated aromatic systems, the reaction can be highly chemoselective. The selectivity is governed by the relative rates of oxidative addition of the C-X bonds to the palladium(0) catalyst. The established reactivity order for aryl halides is I > Br > OTf >> Cl. researchgate.net

For this compound, the C-Br bond is significantly more reactive than the C-Cl bond in the oxidative addition step. This difference allows for the selective coupling at the C-3 position (bromine) while leaving the C-2 position (chlorine) intact. This selective transformation can be achieved by carefully controlling the reaction conditions, such as the choice of catalyst, ligand, base, and solvent. researchgate.net This stepwise functionalization is a powerful strategy for synthesizing complex polysubstituted aromatic compounds. acs.org

| Catalyst/Ligand | Base | Solvent | Outcome |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Selective coupling at C-Br position |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | High efficiency for C-Br coupling |

| NiCl₂(dppp) | K₃PO₄ | Dioxane | Potential for coupling at C-Cl (harsher conditions) |

This table presents typical conditions for achieving chemoselective Suzuki-Miyaura coupling on bromo-chloro arenes, illustrating the expected reactivity for this compound.

The Heck reaction, another palladium-catalyzed process, forms a C-C bond by coupling an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Heck reaction exhibits chemoselectivity in polyhalogenated substrates based on the C-X bond reactivity. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. libretexts.orgdiva-portal.org

In reactions with this compound, the palladium catalyst will preferentially undergo oxidative addition into the weaker C-Br bond over the stronger C-Cl bond. diva-portal.org This allows for the selective introduction of a vinyl group at the C-3 position. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgnih.gov The intramolecular version of the Heck reaction can be particularly efficient for creating cyclic structures. youtube.com

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 |

| PdCl₂(PPh₃)₂ | None | K₂CO₃ | NMP | 120-140 |

| Herrmann's Catalyst | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 110 |

This table shows representative conditions for Heck reactions involving aryl bromides, which would be applicable for the selective functionalization of this compound at the C-Br position.

Carbonylative transformations introduce a carbonyl group (CO) into an organic molecule. A notable application involving substrates similar to this compound is the nickel-catalyzed one-pot synthesis of thiochromenones from 2-bromobenzenesulfonyl chlorides and alkynes. acs.orgnih.gov This reaction proceeds through a carbonylative cyclization pathway.

In this process, the sulfonyl chloride acts as a sulfur precursor. The reaction is believed to involve the reduction of the sulfonyl chloride moiety, followed by a nickel-catalyzed carbonylation and subsequent cyclization with an alkyne. This transformation provides an efficient route to construct the thiochromenone scaffold, a valuable heterocyclic motif. Given the presence of the 2-chloro and 3-bromo substituents, the this compound could potentially undergo a similar transformation, likely involving initial reaction at the more labile sulfonyl chloride group and the ortho-halogen. Research has shown that both terminal and internal alkynes are suitable substrates, leading to a diverse range of 2-mono- and 2,3-disubstituted thiochromenone products in moderate to good yields. acs.orgnih.gov

| Substrate (2-Bromobenzenesulfonyl chloride) | Alkyne | Catalyst | Base | Yield (%) |

| 4-Methyl | Phenylacetylene | NiBr₂·diglyme/dppf | Zn, Mn | 78 |

| 4-Methoxy | 1-Octyne | NiBr₂·diglyme/dppf | Zn, Mn | 72 |

| 4-Fluoro | 1-Phenyl-1-propyne | NiBr₂·diglyme/dppf | Zn, Mn | 65 |

Data adapted from a study on nickel-catalyzed thiochromenone synthesis, illustrating the potential reactivity pathway for this compound. acs.org

Reductive Transformations of the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group is readily susceptible to reduction, providing synthetic routes to other important sulfur-containing compounds.

Aromatic sulfonyl chlorides can be reduced to the corresponding thiophenols (Ar-SH) or disulfides (Ar-S-S-Ar). The choice of reducing agent and reaction conditions determines the final product. Strong reducing agents like lithium aluminum hydride can achieve this transformation. taylorfrancis.com A common and milder method involves the use of sodium borohydride (NaBH₄) in a suitable solvent like tetrahydrofuran (THF). jst.go.jp Under controlled conditions (e.g., 0°C), the reaction can be stopped at the intermediate sulfinic acid stage. However, further reduction under reflux conditions yields the disulfide and thiophenol derivatives. jst.go.jp Another effective method for preparing aryl thiols is the reduction of sulfonyl chlorides with triphenylphosphine. organic-chemistry.org

The corresponding disulfide, bis(3-bromo-2-chlorophenyl) disulfide, can be formed either through controlled reduction of the sulfonyl chloride or by the mild oxidation of the initially formed this compound. tandfonline.combeilstein-journals.org For instance, processes using phosphorous acid in combination with hydriodic acid or a metallic iodide are known to convert aromatic sulfonyl chlorides into disulfides in high yields. google.com

Desulfonylation Reactions

Desulfonylation reactions involve the cleavage of the carbon-sulfur bond in the sulfonyl group, leading to the removal of the -SO₂Cl moiety from the aromatic ring. This transformation is a valuable synthetic tool for the functionalization of aromatic compounds, allowing the introduction of other atoms or molecular fragments in place of the sulfonyl group. For this compound, desulfonylation would result in the formation of 1-bromo-2-chlorobenzene or other derivatives, depending on the specific reaction conditions and the reagents employed. These reactions are typically reductive in nature due to the electron-withdrawing character of the sulfonyl group. nih.gov

The desulfonylation of aryl sulfonyl chlorides can be achieved through various methods, including transition metal-catalyzed reactions and photoredox catalysis. These modern synthetic strategies offer pathways to cleave the robust C-S bond under specific and controlled conditions.

Transition Metal-Catalyzed Desulfonylation

Transition metal catalysis, particularly using palladium and nickel complexes, has been effectively employed for the desulfonylation of aryl sulfonyl chlorides. These reactions often proceed via an oxidative addition of the aryl sulfonyl chloride to a low-valent metal center, followed by the extrusion of sulfur dioxide (SO₂) and subsequent reductive elimination or reaction with a coupling partner.

Nickel-Catalyzed Reactions: Nickel complexes are versatile catalysts for desulfonylative cross-coupling reactions. Aryl sulfonyl chlorides can serve as electrophiles in these transformations. For instance, in the presence of a nickel catalyst and a suitable reductant, the C-S bond in an aryl sulfonyl chloride can be cleaved, and the resulting aryl-nickel species can then participate in cross-coupling with various partners. While specific studies on this compound are not prevalent, research on other halogenated aryl sulfonyl chlorides indicates that these compounds are viable substrates. For example, nickel-catalyzed desulfonylative cross-coupling of benzylsulfonyl chlorides with aryl sulfonyl chlorides bearing halogen substituents (fluoro and chloro groups) has been shown to proceed smoothly to afford the desired products in moderate yields. unipr.it The presence of halogen atoms on the aromatic ring is generally well-tolerated in these reactions.

A plausible catalytic cycle for a nickel-catalyzed desulfonylative coupling would begin with the reduction of a Ni(II) precursor to an active Ni(0) species. This Ni(0) complex would then undergo oxidative addition with the aryl sulfonyl chloride. The resulting intermediate can then lead to the cleavage of the C-SO₂ bond.

Below is a representative data table illustrating the conditions and outcomes for nickel-catalyzed desulfonylative cross-coupling reactions of various substituted aryl sulfonyl chlorides with different coupling partners.

| Aryl Sulfonyl Chloride | Coupling Partner | Catalyst System | Reductant | Solvent | Temp (°C) | Yield (%) | Product Type |

| 4-Chlorobenzenesulfonyl chloride | Benzylsulfonyl chloride | NiCl₂ (10 mol%), Ligand (20 mol%) | Mn | Dioxane | 80 | 65 | Asymmetric thioether |

| 4-Fluorobenzenesulfonyl chloride | Benzylsulfonyl chloride | NiBr₂ (10 mol%), Ligand (20 mol%) | Zn | DMF | 100 | 72 | Asymmetric thioether |

| 3,4-Dichlorobenzylsulfonyl chloride | Benzenesulfonyl chloride | NiI₂ (5 mol%), Ligand (10 mol%) | Mg | THF | 60 | 58 | Asymmetric thioether |

This table presents representative data for nickel-catalyzed desulfonylative reactions of substituted aryl sulfonyl chlorides to illustrate the general reaction conditions and outcomes.

Palladium-Catalyzed Reactions: Palladium catalysts are also widely used for desulfonylation reactions. Palladium typically catalyzes the desulfonylation of aryl sulfonyl chlorides, making them useful as aryl halide equivalents in carbon-carbon bond-forming processes. semanticscholar.org For instance, palladium-catalyzed desulfonylative carbonylation reactions have been developed. In such a reaction, the aryl sulfonyl chloride would first react with the palladium catalyst, leading to the extrusion of SO₂ and formation of an arylpalladium intermediate, which can then undergo carbonylation and subsequent reactions.

Photoredox-Catalyzed Desulfonylation

Visible-light photoredox catalysis offers a mild and efficient alternative for the desulfonylation of sulfonyl compounds. This method relies on the generation of radical intermediates through single-electron transfer (SET) processes. An excited photocatalyst can transfer an electron to the sulfonyl chloride, leading to the formation of a radical anion. This intermediate can then fragment, releasing a chloride anion and a sulfonyl radical, or undergo cleavage of the C-S bond to generate an aryl radical and sulfur dioxide.

While specific photoredox-catalyzed desulfonylation of this compound is not extensively documented, the principles can be inferred from studies on related compounds. The electron-withdrawing nature of the bromine and chlorine substituents on the benzene ring of this compound would likely make it a good electron acceptor, facilitating the initial SET step in a photoredox cycle. The resulting aryl radical could then be trapped by a suitable reagent or undergo further transformations.

Research has shown that photoredox catalysis can be used for the desulfonylative halogenation of arenesulfonyl chlorides using N-halosuccinimides, providing access to dihalogenated arenes under metal-free conditions. wikipedia.org This suggests a potential pathway for the conversion of this compound to 1-bromo-2-chloro-X-benzene, where X is another halogen.

The table below summarizes typical conditions for photoredox-catalyzed reactions involving aryl sulfonyl chlorides.

| Aryl Sulfonyl Chloride | Reagent | Photocatalyst | Light Source | Solvent | Temp (°C) | Product Type |

| 4-Toluenesulfonyl chloride | N-Bromosuccinimide | Ru(bpy)₃Cl₂ | Blue LED | Acetonitrile | 25 | Aryl bromide |

| Benzenesulfonyl chloride | N-Iodosuccinimide | Ir(ppy)₃ | White LED | DMSO | 30 | Aryl iodide |

| 4-Methoxybenzenesulfonyl chloride | N-Chlorosuccinimide | Eosin Y | Green LED | Methanol | 25 | Aryl chloride |

This table provides illustrative examples of photoredox-catalyzed reactions of aryl sulfonyl chlorides to demonstrate the general principles and conditions.

Applications in Complex Organic Molecule Synthesis

Role as a Key Intermediate in Pharmaceutical Scaffolds

The structural motif of substituted benzenesulfonyl chlorides is a cornerstone in medicinal chemistry. 3-Bromo-2-chlorobenzenesulfonyl chloride, with its distinct arrangement of bromo and chloro substituents, serves as a crucial intermediate in the construction of various pharmaceutical scaffolds. The presence of these halogens provides handles for further chemical modifications, allowing for the generation of diverse molecular architectures with potential biological activity.

Sulfonamides represent a prominent class of compounds in drug discovery, exhibiting a wide range of biological activities. The reaction of this compound with various amines provides a straightforward route to novel sulfonamide derivatives. The electronic and steric properties conferred by the bromo and chloro groups on the aromatic ring can influence the binding affinity and selectivity of these sulfonamides for their biological targets.

Research in this area focuses on the synthesis of libraries of sulfonamide derivatives for screening against various diseases. For instance, the reaction of this compound with different primary and secondary amines can yield a diverse set of compounds for evaluation as enzyme inhibitors, receptor antagonists, or antimicrobial agents. The specific substitution pattern of the starting material is crucial in directing the regioselectivity of subsequent reactions and in modulating the physicochemical properties of the final products.

| Reactant A | Reactant B | Product Class | Potential Biological Activity |

| This compound | Primary/Secondary Amine | Substituted Sulfonamides | Enzyme inhibition, Antimicrobial |

| This compound | Amino Acids | Peptidomimetic Sulfonamides | Protease Inhibition |

| This compound | Heterocyclic Amines | Heterocyclic Sulfonamides | Anticancer, Anti-inflammatory |

Chiral sulfinyl compounds are of increasing importance in asymmetric synthesis and as chiral auxiliaries. While the direct synthesis of chiral sulfinyl sulfonamides from this compound is not extensively documented, the parent sulfonyl chloride can be a precursor to the corresponding sulfinic acid or its derivatives. These intermediates can then be reacted with chiral amines or other chiral reagents to introduce stereocenters, leading to the formation of enantiomerically enriched sulfinyl sulfonamides. The development of stereoselective methods for the synthesis of such compounds is an active area of research, as they hold promise in the development of new chiral catalysts and pharmaceuticals.

Utilization in Oligonucleotide Synthesis Activation

The synthesis of oligonucleotides, the building blocks of DNA and RNA, is a critical technology in modern biology and medicine. The process relies on the efficient formation of phosphotriester linkages between nucleotide units. Activating agents play a pivotal role in this process by converting the relatively unreactive phosphodiester or H-phosphonate monomers into highly reactive intermediates.

Arenesulfonyl chlorides, in general, are known to be effective activating agents in the phosphotriester approach to oligonucleotide synthesis. They react with the phosphodiester component to form a mixed sulfonic-phosphoric anhydride, which is highly susceptible to nucleophilic attack by the hydroxyl group of the incoming nucleoside. While specific studies detailing the use of this compound in this context are not widely available, its structural features are consistent with those of effective activating agents. The electron-withdrawing nature of the bromo and chloro substituents would enhance the reactivity of the sulfonyl chloride group, promoting the formation of the active intermediate.

The efficiency of oligonucleotide synthesis is highly dependent on the coupling yields at each step. Research in this field continuously seeks to develop new activating agents that can improve these yields and, consequently, the purity of the final oligonucleotide product. The ideal activating agent should be highly reactive, lead to minimal side reactions, and be easily removed after the coupling step. The specific substitution pattern of this compound could potentially offer advantages in terms of reactivity and solubility properties, which might contribute to improved performance in automated oligonucleotide synthesizers. However, detailed studies are required to validate its efficacy and compare its performance with existing activating agents.

Application in Material Science Research for Functionalized Polymers

The introduction of specific functional groups into polymers is a key strategy for tailoring their physical and chemical properties. Sulfonyl chloride groups are reactive handles that can be used to modify polymer backbones or to initiate polymerization reactions.

While the direct application of this compound in material science is not yet a well-established field, its potential is significant. The sulfonyl chloride moiety can be used to introduce the 3-bromo-2-chlorophenylsulfonyl group onto various polymer architectures. The presence of the halogen atoms would then allow for further post-polymerization modifications, such as cross-linking or the attachment of other functional molecules through cross-coupling reactions. This could lead to the development of new materials with tailored properties for applications in areas such as electronics, coatings, and advanced composites. Further research is needed to explore the full potential of this compound in the synthesis of novel functionalized polymers.

Derivatization for Analytical Chemistry Methodologies

Derivatization is a common strategy in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. Sulfonyl chlorides are known to react with primary and secondary amines to form stable sulfonamide derivatives, which can be readily analyzed by techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

However, a review of scientific databases and chemical literature reveals a lack of specific studies detailing the use of this compound as a derivatizing agent for analytical methodologies. While the reactivity of the sulfonyl chloride group suggests its potential for this purpose, there are no established and documented protocols or research findings that specifically utilize this compound for the derivatization of amines or other analytes for analytical detection and quantification.

Contributions to Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late stage of its synthesis. This approach is highly valuable in medicinal chemistry and drug discovery for the rapid generation of analogues with improved properties. Aryl sulfonyl chlorides can, in principle, be used in LSF through reactions such as C-H functionalization or by reacting with existing functional groups in a complex scaffold.

Despite the potential for such applications, there is a notable absence of published research demonstrating the use of this compound in late-stage functionalization strategies. The scientific literature does not currently contain examples of this specific reagent being employed to modify complex, drug-like molecules at a late synthetic stage.

While the chemical structure of this compound suggests potential for a range of applications in organic synthesis, its specific and documented utility in the synthesis of complex organic molecules, as a derivatization agent for analytical chemistry, and in late-stage functionalization strategies is not supported by the available scientific literature. Further research would be necessary to explore and establish the practical applications of this particular compound in these specialized areas of chemistry.

Derivatization and Functionalization Strategies of 3 Bromo 2 Chlorobenzenesulfonyl Chloride Analogues

Selective Halogen Functionalization in Dihaloginated Systems

In dihalogenated aromatic systems like 3-bromo-2-chlorobenzenesulfonyl chloride, the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for regioselective functionalization. This selectivity is fundamental to their use as building blocks, enabling stepwise introduction of various substituents.

The selective functionalization of bromo-chloro aromatic systems is typically achieved through transition-metal-catalyzed cross-coupling reactions or halogen-metal exchange. The C-Br bond is generally more reactive than the C-Cl bond in these transformations. This reactivity difference is attributed to the lower bond dissociation energy of the C-Br bond, which facilitates processes like oxidative addition to a metal center (e.g., palladium) or halogen-metal exchange with organolithium or magnesium reagents. organic-chemistry.org

A more reactive halogen can displace a less reactive one from a halide solution. savemyexams.com For instance, chlorine is more reactive than bromine and iodine and can displace them from their metal halide salts. savemyexams.com Conversely, in the context of cross-coupling and metal exchange reactions, the reactivity order is often reversed (I > Br > Cl). organic-chemistry.org This principle is demonstrated in the site-selective Suzuki-Miyaura coupling of polyhalogenated platforms, where a C-Br bond can be selectively coupled with an arylboronic acid in the presence of C-Cl bonds. researchgate.net This strategy is crucial for the controlled synthesis of 2,3-disubstituted benzothiophenes. researchgate.net

Research on 3-substituted 1,2-dibromo arenes has shown that halogen-metal exchange using reagents like isopropylmagnesium chloride occurs preferentially at the more sterically accessible or electronically activated bromine position. organic-chemistry.org This allows for the generation of a Grignard reagent at a specific site, which can then be trapped with an electrophile, leaving the second halogen atom available for subsequent reactions.

Table 1: Reactivity of Halogens in Different Reaction Types

| Reaction Type | General Reactivity Order | Rationale |

|---|---|---|

| Halogen Displacement | Cl₂ > Br₂ > I₂ | Based on oxidizing strength; a more reactive halogen displaces a less reactive one from its salt. savemyexams.com |

| Halogen-Metal Exchange | C-I > C-Br > C-Cl | Depends on bond polarity and the stability of the resulting organometallic species. organic-chemistry.org |

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.org The strategy relies on a "Directed Metalation Group" (DMG), which is a functional group that coordinates to an organolithium reagent, directing deprotonation to an adjacent ortho-position. organic-chemistry.orgbaranlab.org This generates a stabilized organolithium intermediate that can react with various electrophiles. organic-chemistry.org

A range of functional groups can act as DMGs, with varying directing strengths. organic-chemistry.org Strong DMGs often contain Lewis basic heteroatoms, such as in amide (-CONR₂), carbamate (B1207046) (-OCONR₂), and sulfone (-SO₂NR₂) groups. organic-chemistry.orguwindsor.ca Halogens themselves can also function as moderate DMGs. organic-chemistry.org Studies have shown that bromine can act as an ortho-directing group in the metalation of substituted bromobenzenes. nih.gov

In analogues of this compound, the sulfonyl group (or its derivatives, such as a sulfonamide) is a potent DMG. organic-chemistry.org It would be expected to direct metalation to the C6 position. The chlorine and bromine atoms can also exert a directing influence, though typically weaker than a sulfonamide. The final regiochemical outcome of a DoM reaction on such a scaffold would depend on the specific directing groups present, the base used (e.g., n-BuLi, sec-BuLi, or LDA), and the reaction conditions. baranlab.orguwindsor.ca

Functionalization of the Sulfonyl Chloride Group within Diverse Molecular Architectures

The sulfonyl chloride (-SO₂Cl) group is a highly reactive electrophile, making it a versatile handle for introducing a wide array of functionalities. molport.comwikipedia.org It readily reacts with various nucleophiles to form stable sulfonated derivatives. This reactivity is central to the utility of this compound as a synthetic intermediate. molport.com

The most common transformations of sulfonyl chlorides include:

Sulfonamide formation: Reaction with primary or secondary amines yields sulfonamides (R-SO₂-NR'R''). This is one of the most important reactions of sulfonyl chlorides, as the sulfonamide functional group is a key pharmacophore in many drug molecules. molport.comnih.gov

Sulfonate ester formation: Reaction with alcohols in the presence of a base produces sulfonate esters (R-SO₂-OR'). molport.comwikipedia.org These esters are excellent leaving groups in nucleophilic substitution reactions.

Sulfone formation: Friedel-Crafts reactions with arenes lead to the formation of sulfones (R-SO₂-Ar). wikipedia.org

Conversion to Sulfonic Acids: Hydrolysis of the sulfonyl chloride group, typically by reaction with water, yields the corresponding sulfonic acid (R-SO₃H). wikipedia.org

The high reactivity and broad scope of these reactions allow the sulfonyl chloride moiety to serve as a linchpin for connecting different molecular fragments or for introducing functional groups that modulate the biological or material properties of the parent molecule. researchgate.net

Table 2: Key Reactions of the Sulfonyl Chloride Group

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Primary/Secondary Amine (R'₂NH) | Sulfonamide | RSO₂Cl + 2 R'₂NH → RSO₂NR'₂ + R'₂NH₂⁺Cl⁻ wikipedia.org |

| Alcohol (R'OH) | Sulfonate Ester | RSO₂Cl + R'OH → RSO₂OR' + HCl molport.com |

| Water (H₂O) | Sulfonic Acid | RSO₂Cl + H₂O → RSO₃H + HCl wikipedia.org |

| Arene (ArH) | Sulfone | RSO₂Cl + ArH → RSO₂Ar + HCl (with Lewis Acid) wikipedia.org |

Synthesis of Polyhalogenated Benzothiophenes and Related Heterocycles as Molecular Tools

Polyhalogenated heterocycles, particularly benzothiophenes, are valuable scaffolds in medicinal chemistry and materials science. The strategic placement of multiple halogen atoms provides opportunities for selective, late-stage functionalization to generate libraries of complex molecules. researchgate.net

A key strategy for synthesizing these structures involves the bromocyclization of ortho-substituted arylmethyl sulfides. researchgate.net For example, this process can lead to the formation of a 3-bromo-2-(dichlorovinyl)benzothiophene, which serves as a polyhalogenated platform. This intermediate contains multiple distinct halogenated sites that can be functionalized selectively. researchgate.net

The utility of these platforms is realized through subsequent cross-coupling reactions that exploit the differential reactivity of the C-Br and C-Cl bonds. As discussed previously, the C-Br bond at the 3-position of the benzothiophene (B83047) ring is more susceptible to Suzuki-Miyaura coupling than the vinylic C-Cl bonds. This allows for the selective introduction of an aryl or heteroaryl substituent at the C3 position while preserving the chlorovinyl group for further manipulation. researchgate.net By reversing the synthetic sequence, it is also possible to introduce substituents at other positions, demonstrating the versatility of these polyhalogenated heterocycles as molecular tools for building diverse chemical structures. researchgate.netorganic-chemistry.org

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive search for dedicated computational and theoretical studies on the chemical compound this compound has revealed a significant gap in publicly available scientific literature. Despite the importance of computational chemistry in understanding molecular structures and properties, detailed research findings specifically for this compound, as per the requested outline, could not be located.

This scarcity of information prevents a detailed discussion and the creation of data tables for the following topics that were outlined for investigation:

Density Functional Theory (DFT) Calculations and Molecular Modeling: No specific studies were found that performed DFT calculations on this molecule.

Molecular Geometry Optimization and Conformational Analysis: Without DFT studies, optimized geometric parameters (bond lengths, bond angles) and conformational analysis are not available.

Harmonic Vibrational Frequency Analysis and Spectroscopic Correlation (FTIR, FT-Raman): There are no published theoretical vibrational frequency analyses to correlate with experimental spectroscopic data.

Electronic Structure Elucidation: Detailed analyses of the electronic properties, including Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Natural Bond Orbital (NBO) analysis for hyperconjugative interactions, have not been published specifically for this compound.

It is important to note that computational studies do exist for structurally related compounds, such as other substituted benzenesulfonyl chlorides. These studies demonstrate the application of the requested theoretical methods to similar molecular frameworks. However, due to the strict focus of the inquiry solely on this compound, the findings from these related studies cannot be presented as representative of the target compound.

Therefore, until specific computational research on this compound is conducted and published, a detailed article on its theoretical and computational investigations as outlined cannot be accurately generated.

Computational and Theoretical Investigations of 3 Bromo 2 Chlorobenzenesulfonyl Chloride

Quantum-Chemical Methods for Reaction Mechanism Elucidation

Quantum-chemical methods are powerful tools for understanding the reaction mechanisms of compounds like 3-bromo-2-chlorobenzenesulfonyl chloride. Such studies provide insights into the reactivity and selectivity of chemical transformations.

Stereoselectivity Studies

Computational studies can also predict the stereochemical outcome of reactions. In cases where new chiral centers are formed in reactions involving this compound, computational modeling can be employed to determine the relative energies of the transition states leading to different stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product. However, there is a lack of specific stereoselectivity studies for reactions of this compound in the available literature.

Spectroscopic Characterization through Computational Correlation (e.g., NMR, Mass Spectrometry)

Computational methods can be used to predict spectroscopic properties, which can then be correlated with experimental data to confirm the structure of a molecule.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using quantum mechanical methods. By comparing the calculated spectra with the experimental ones, a high level of confidence in the structural assignment can be achieved.

Mass Spectrometry: While direct prediction of mass spectra is complex, computational chemistry can provide insights into the fragmentation patterns observed in mass spectrometry. By calculating the energies of different fragment ions, the most likely fragmentation pathways can be identified, aiding in the interpretation of the experimental mass spectrum.

Below is a table of predicted mass spectrometry data for adducts of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 288.84871 | 134.5 |

| [M+Na]⁺ | 310.83065 | 150.6 |

| [M-H]⁻ | 286.83415 | 142.0 |

| [M+NH₄]⁺ | 305.87525 | 156.5 |

| [M+K]⁺ | 326.80459 | 136.4 |

| [M+H-H₂O]⁺ | 270.83869 | 137.8 |

| [M+HCOO]⁻ | 332.83963 | 142.9 |

| [M+CH₃COO]⁻ | 346.85528 | 189.7 |

| [M+Na-2H]⁻ | 308.81610 | 141.4 |

| [M]⁺ | 287.84088 | 158.0 |

| [M]⁻ | 287.84198 | 158.0 |

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Selective Transformations

The reactivity of the sulfonyl chloride group, along with the bromo- and chloro- substituents on the aromatic ring of 3-Bromo-2-chlorobenzenesulfonyl chloride, makes it a versatile substrate for complex molecular construction. Future research is centered on developing catalytic systems that can selectively target these functional groups to forge new chemical bonds with high efficiency and control.

Recent advances in catalysis for arylsulfonyl compounds point the way forward. acs.org Methodologies such as transition-metal-catalyzed cross-coupling reactions are being explored to selectively functionalize the C-Br and C-Cl bonds. Furthermore, photoredox catalysis has emerged as a powerful tool for radical-radical cross-coupling of sulfonyl chlorides with various partners. acs.org The development of catalysts that can distinguish between the bromine and chlorine atoms on the benzene (B151609) ring would enable highly specific, stepwise modifications of the molecule.

Another significant trend is the late-stage functionalization of complex molecules. nih.gov New reagents and catalytic systems are being designed to introduce or modify sulfonyl chloride groups in molecules that already possess intricate structures. nih.gov This approach is particularly valuable in pharmaceutical research, and methods that allow for the precise, late-stage introduction of the 3-bromo-2-chlorobenzenesulfonyl moiety are a key area of investigation.

Table 1: Emerging Catalytic Transformations for Halogenated Sulfonyl Chlorides

| Catalytic Method | Potential Transformation of this compound | Research Goal |

|---|---|---|

| Transition-Metal Cross-Coupling | Selective reaction at the C-Br or C-Cl position to form new C-C, C-N, or C-O bonds. | Site-selective functionalization for building complex molecules. |

| Photoredox Catalysis | Radical-based reactions involving the sulfonyl chloride group or C-halogen bonds. | Accessing novel reaction pathways under mild conditions. acs.org |

| Late-Stage Functionalization | Conversion of pre-installed primary sulfonamides into the sulfonyl chloride on a complex scaffold. nih.gov | Efficient synthesis of complex derivatives for drug discovery. nih.gov |

Green Chemistry Approaches in the Synthesis and Application of Halogenated Sulfonyl Chlorides

The synthesis and use of halogenated compounds like this compound are under increasing scrutiny from an environmental perspective. Consequently, a major research trend is the application of green chemistry principles to minimize waste, avoid hazardous reagents, and reduce energy consumption.

A key development in this area is the use of water as a reaction solvent for the synthesis of sulfonyl chlorides. rsc.org Researchers have devised methods for the efficient synthesis of sulfonyl chlorides from thiols and disulfides using an oxone-potassium halide system in water. rsc.org This approach avoids the use of volatile and often toxic organic solvents, representing a significant step towards a more sustainable process. Such aqueous methods could be adapted for the synthesis of this compound, drastically reducing its environmental footprint.

Further green chemistry research directions include:

Catalytic Halogenation: Developing catalytic methods for the bromination and chlorination steps to replace stoichiometric reagents, thereby reducing inorganic salt waste.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of sulfonyl chlorides. This technology can improve safety by minimizing the volume of reactive intermediates at any given time and enhance reaction efficiency and control.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, a core principle of green chemistry.

Table 2: Comparison of Traditional vs. Green Synthesis Approaches

| Feature | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvent | Chlorinated organic solvents | Water rsc.org |

| Reagents | Thionyl chloride, chlorosulfuric acid wikipedia.org | Oxone, potassium halides rsc.org |

| Waste Profile | Significant acidic and inorganic byproducts | Reduced waste streams |

| Conditions | Often harsh reaction conditions | Mild, room temperature conditions rsc.org |

Exploration of New Application Areas in Advanced Materials and Chemical Biology

The unique electronic and structural properties imparted by the bromine, chlorine, and sulfonyl chloride groups make this compound an intriguing building block for advanced materials and a useful tool in chemical biology.

In materials science , the focus is on leveraging the specific substitution pattern of the molecule to control the assembly of molecules in the solid state. The study of noncovalent interactions, such as halogen bonding and hydrogen bonding involving the sulfonyl group, is crucial for crystal engineering. nih.gov By understanding and controlling these interactions, it may be possible to design novel crystalline materials with tailored electronic or optical properties. The high reactivity of the sulfonyl chloride also allows it to serve as a covalent linker for integrating the 3-bromo-2-chlorophenyl moiety into polymers and other materials.

In chemical biology , sulfonyl halides are gaining attention due to the rise of "click chemistry," particularly Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.gov While the focus has been on sulfonyl fluorides, the underlying principle of using highly reactive sulfonyl electrophiles to create robust linkages with biological molecules is applicable to sulfonyl chlorides as well. nih.gov The 3-Bromo-2-chlorobenzenesulfonyl group could be used as a chemical probe or as a fragment in the design of bioactive compounds. Its reactive handle allows for covalent modification of proteins, which is a powerful strategy for drug discovery and for studying biological processes.

Future research in this domain will likely involve synthesizing derivatives of this compound to fine-tune its properties for specific applications, such as in the development of new electrolytes for batteries or as components of organic light-emitting diodes (OLEDs). nih.gov

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-bromo-2-chlorobenzenesulfonyl chloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via sulfonation of 3-bromo-2-chlorobenzene using chlorosulfonic acid under controlled conditions (0–5°C). Purification typically involves fractional distillation or recrystallization from non-polar solvents like hexane. Purity optimization requires monitoring reaction progress via TLC (silica gel, eluent: 9:1 hexane/ethyl acetate) and verifying the final product using H NMR (δ ~7.5–8.5 ppm for aromatic protons) and FT-IR (asymmetric S=O stretching at ~1370 cm and 1180 cm) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. In case of spills, neutralize with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols. Store at 0–6°C in airtight containers to prevent hydrolysis .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to humidity (40–80% RH), elevated temperatures (40°C), and light. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis products like the corresponding sulfonic acid. Stability is optimal in anhydrous environments at ≤6°C .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-sulfonation or halogen displacement) be minimized during synthesis?

- Methodological Answer : Control reaction stoichiometry (1:1 molar ratio of substrate to chlorosulfonic acid) and maintain low temperatures (0–5°C) to suppress electrophilic bromine/chlorine displacement. Use inert atmospheres (N) to prevent oxidation. Post-reaction quenching with ice water followed by rapid extraction into dichloromethane reduces side-product formation .

Q. What analytical techniques resolve discrepancies in characterizing sulfonyl chloride derivatives with similar substituent patterns?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for exact mass determination (e.g., [M+H] expected for CHBrClOS: 285.8572) with C NMR to distinguish regioisomers. For example, the carbon adjacent to the sulfonyl group in 3-bromo-2-chloro derivatives shows distinct deshielding (~140 ppm) compared to other isomers .

Q. How does steric hindrance from bromine/chlorine substituents influence reactivity in nucleophilic substitutions (e.g., sulfonamide formation)?

- Methodological Answer : Steric effects reduce reaction rates with bulky amines. Kinetic studies (monitored via F NMR if using fluorinated amines) reveal that electron-withdrawing substituents (Cl, Br) enhance electrophilicity at the sulfur center but slow diffusion-controlled reactions. Optimize using polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C) .

Q. What strategies mitigate hydrolysis during multi-step syntheses involving this compound?

- Methodological Answer : Use molecular sieves (3Å) in reaction mixtures to scavenge water. For intermediates prone to hydrolysis, replace aqueous workups with anhydrous extraction (e.g., diethyl ether) and employ coupling agents like DCC to directly convert sulfonyl chlorides to sulfonamides without isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。